2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline
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Overview
Description
2-chloro-N-[[5-(4-morpholinyl)-2-thiophenyl]methylideneamino]-5-(trifluoromethyl)aniline is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Reactivity with Amines
- The compound reacts with amines such as aniline, piperidine, or morpholine, producing various substituted purines. This reaction indicates its potential utility in synthetic organic chemistry and the formation of heterocyclic compounds (Kochergin, Aleksandrova, & Korsunskii, 2012).
Antimicrobial Activity
- Aniline derivatives, including those involving morpholine, have been synthesized and shown to exhibit significant antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Subhash & Bhaskar, 2020).
Neurokinin-1 Receptor Antagonist
- Derivatives of this compound have been studied for their properties as neurokinin-1 receptor antagonists. This is relevant in the context of treating conditions like emesis and depression (Harrison et al., 2001).
Synthesis of Organosilicon Compounds
- The compound plays a role in the synthesis of various organosilicon compounds, indicating its importance in the field of organometallic chemistry (Andrianov & Volkova, 1958).
Src Kinase Inhibition
- Some derivatives are potent inhibitors of Src kinase activity, which is crucial in cancer research. This highlights its potential in developing cancer therapeutics (Boschelli et al., 2001).
Cytotoxic Activities
- The compound's derivatives have shown cytotoxic activities against various human cancer cell lines, further emphasizing its potential in cancer treatment (Chen, Ji, Wong, Siuda, & Narayanan, 1996).
properties
Product Name |
2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline |
---|---|
Molecular Formula |
C16H15ClF3N3OS |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15ClF3N3OS/c17-13-3-1-11(16(18,19)20)9-14(13)22-21-10-12-2-4-15(25-12)23-5-7-24-8-6-23/h1-4,9-10,22H,5-8H2/b21-10+ |
InChI Key |
GPRVDBNZTWBIJR-UFFVCSGVSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(S2)/C=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl |
SMILES |
C1COCCN1C2=CC=C(S2)C=NNC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)C=NNC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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